2-Butene, 2,3-dichlorohexafluoro-

Description

The exact mass of the compound 2-Butene, 2,3-dichlorohexafluoro- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Chlorofluorocarbons - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Butene, 2,3-dichlorohexafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butene, 2,3-dichlorohexafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

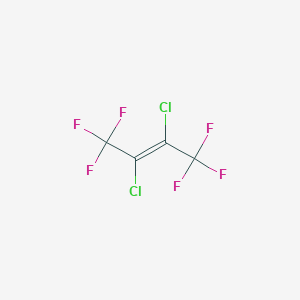

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIDQEGAKCWQQP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Cl)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\Cl)(\C(F)(F)F)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073161, DTXSID001234567 | |

| Record name | 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Aldrich MSDS] | |

| Record name | 2,3-Dichlorohexafluoro-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10351 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2418-21-5, 303-04-8, 11111-49-2 | |

| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluorodichlorobutene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011111492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorohexafluorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33F0S6S7TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dichlorohexafluoro-2-butene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-dichlorohexafluoro-2-butene, a halogenated alkene of significant interest in synthetic chemistry. We will delve into its core chemical and physical properties, isomeric forms, reactivity, and the necessary protocols for its safe handling and characterization. This document is structured to provide not just data, but also the scientific context and rationale required for its effective application in a research and development setting.

Core Chemical Identity and Structure

2,3-Dichlorohexafluoro-2-butene (C₄Cl₂F₆) is a four-carbon alkene symmetrically substituted with two chlorine atoms at the double bond and two trifluoromethyl groups. Its structure leads to the existence of two geometric isomers: a cis or (Z)-isomer and a trans or (E)-isomer. The mixture of these isomers is commonly identified by the CAS Number 303-04-8 , while the (Z)-isomer is specifically referenced by CAS Number 2418-22-6 .[1]

The presence of bulky, electron-withdrawing trifluoromethyl groups and chlorine atoms on the double bond profoundly influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and physical characteristics.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];

} caption { label = "Geometric Isomers of 2,3-Dichlorohexafluoro-2-butene"; fontsize = 10; } }

Physicochemical Properties

The physical properties of 2,3-dichlorohexafluoro-2-butene are characteristic of a dense, volatile fluorinated compound. The data presented below is primarily for the mixture of isomers, as is commonly supplied.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄Cl₂F₆ | [2] |

| Molecular Weight | 232.94 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 66-68 °C | [2][3] |

| Melting Point | -67 °C | [2][3] |

| Density | 1.605 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.3458 | [2] |

| Vapor Pressure | 4.42 psi (304.75 mmHg) at 20 °C | [3] |

| Vapor Density | 8 (vs air) | |

| Enthalpy of Vaporization (ΔvapH) | 32.5 kJ/mol (for cis-isomer) | [5] |

Synthesis and Isomer Separation

Synthetic Pathway

While multiple synthetic routes may exist, one documented method involves the dimerization of 1,1,1-trichlorotrifluoroethane. This precursor provides the necessary carbon and halogen framework for the construction of the target butene system. The specific conditions and catalysts for this reaction are critical for achieving good yields and are often proprietary.

dot graph "Synthesis_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="sans-serif", fontsize=10];

} caption { label = "General Synthetic Route"; fontsize = 10; } }

Isomer Separation Protocol

The separation of the cis and trans isomers is essential for studying their individual reactivity and for applications where stereochemistry is critical. A documented method leverages a chemical reaction followed by physical separation.[6]

Causality of the Protocol: This protocol is based on the differential reactivity of the isomers with a reducing agent. One isomer reacts faster or yields a product that is more easily separated from the unreacted, more stable isomer. The subsequent hydrolysis and purification by preparative vapor phase chromatography (VPC) rely on differences in boiling points and polarities between the isomers.[6]

Step-by-Step Methodology:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the mixture of 2,3-dichlorohexafluoro-2-butene isomers in anhydrous diethylene glycol dimethyl ether (diglyme).

-

Reduction: Slowly add sodium borohydride (NaBH₄) to the solution. The reaction selectively reduces one of the isomers.

-

Hydrolysis: Carefully hydrolyze the reaction mixture to quench any unreacted NaBH₄ and work up the products.

-

Extraction: Extract the organic components from the aqueous mixture.

-

Purification: Subject the crude organic extract to preparative vapor phase chromatography (VPC) to separate the unreacted isomer from the reaction products, yielding the pure isomer.[6]

Spectral Characterization

For unambiguous identification, a combination of spectroscopic techniques is required. The following represents typical data expected for this compound class.

-

¹⁹F NMR Spectroscopy: This is the most informative NMR technique for fluorinated compounds. The two CF₃ groups are chemically equivalent in both the (E) and (Z) isomers. However, their chemical shifts will differ between the two isomers, providing a clear method for quantification of the isomer ratio in a mixture.

-

¹³C NMR Spectroscopy: One would expect two distinct signals in the ¹³C NMR spectrum: one for the sp²-hybridized carbons of the double bond (C=C) and another for the sp³-hybridized carbons of the trifluoromethyl groups (-CF₃). The chemical shifts will be influenced by the attached chlorine and fluorine atoms.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region). A weaker band for the C=C double bond stretch should also be present, though its intensity may be diminished due to the symmetry of the molecule.[7][8]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) and characteristic fragmentation patterns. Key fragments would include the loss of chlorine (M-35/37) and trifluoromethyl groups (M-69). The isotopic signature of two chlorine atoms (M, M+2, M+4 in a rough 9:6:1 ratio) would be a definitive feature for the molecular ion and any chlorine-containing fragments.[1][7]

Table 2: Representative Mass Spectrometry Fragments for (Z)-isomer

| m/z | Relative Intensity | Putative Fragment |

| 69 | 99.99 | [CF₃]⁺ |

| 163 | 96.70 | [C₃ClF₄]⁺ |

| 234 | 45.80 | [C₄Cl₂F₆]⁺ (Molecular Ion) |

| 147 | 34.00 | [C₃Cl₂F₃]⁺ |

| 197 | 25.50 | [C₄ClF₆]⁺ (Loss of one Cl) |

Source: PubChem, GC-MS data for (Z)-isomer[1]

Chemical Reactivity and Applications

The reactivity of 2,3-dichlorohexafluoro-2-butene is dominated by its electron-deficient double bond. The strong inductive effect of the six fluorine atoms makes the alkene susceptible to nucleophilic attack. This is a key feature for its use as a building block in the synthesis of more complex fluorinated molecules.

Key Reactions:

-

Nucleophilic Vinylic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles. This allows for the introduction of different functional groups onto the perfluorinated backbone.

-

Reduction: As seen in the isomer separation protocol, the double bond can be reduced, although conditions may need to be carefully controlled to avoid dehalogenation.

-

Cycloaddition Reactions: The electron-poor nature of the double bond makes it a good dienophile or dipolarophile in certain cycloaddition reactions.

Its primary application is as a specialty laboratory chemical and an intermediate in the synthesis of fluorinated organic compounds, which are of interest in materials science and for creating drug candidates with modified metabolic stability or binding properties.

Safety, Handling, and Storage

Hazard Profile

2,3-Dichlorohexafluoro-2-butene is a hazardous chemical that requires expert handling.

-

GHS Classifications: Acute Toxicity, Inhalation (Category 1); Skin Corrosion (Category 1B).

-

Signal Word: Danger.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled).

Toxicological Insights: It is described as a colorless liquid that is mildly irritating to the skin but can cause severe burns.[4] Inhalation studies have shown it can cause acute pulmonary edema, ataxia, and general anesthesia at lethal concentrations.[4] It is also a lachrymator.[4]

Handling and Personal Protective Equipment (PPE)

Expertise-Driven Protocol: Due to its high inhalation toxicity and corrosive nature, all manipulations must be performed within a certified chemical fume hood. A risk assessment should precede any new experimental procedure.

-

Engineering Controls: Use a chemical fume hood with a verified face velocity. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., Viton® or a suitable laminate). Double-gloving is recommended.

-

Eye/Face Protection: Use chemical safety goggles and a full-face shield.[9]

-

Skin and Body Protection: Wear a flame-retardant lab coat and ensure full body coverage.

-

Respiratory Protection: For any operations outside of a fume hood or in case of a spill, a self-contained breathing apparatus (SCBA) is necessary. For work inside a hood, a supplied-air respirator or a cartridge respirator with a type ABEK (EN14387) filter is appropriate.

-

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[9] Prevent the formation of aerosols.[9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[10]

-

Storage Class: WGK 3 (severely hazardous for water). Storage class 6.1A (Combustible, acute toxic category 1 and 2 / very toxic hazardous materials). Keep away from heat, sparks, and open flames.[10]

References

-

Sigma-Aldrich. (n.d.). 2,3-Dichlorohexafluoro-2-butene, mixture of cis and trans 99%. Retrieved from Sigma-Aldrich website.[6]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene.[9]

-

ChemicalBook. (n.d.). 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8. Retrieved from ChemicalBook website.[2]

-

Haz-Map. (n.d.). 2,3-Dichlorohexafluoro-2-butene. Retrieved from Haz-Map website.[4]

-

ChemBK. (2024, April 10). 2,3-DICHLOROHEXAFLUORO-2-BUTENE. Retrieved from ChemBK website.[3]

-

PubChem. (n.d.). (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. Retrieved from PubChem website.[1]

-

ChemicalBook. (2023, May 18). 2,3-Dichlorohexafluorobut-2-ene (E/Z isomer mixture). Retrieved from ChemicalBook website.[11]

-

TCI Chemicals. (2025, May 8). SAFETY DATA SHEET: 2-Chloro-2-butene.[12]

-

NIST. (n.d.). cis 2,3-dichloro-hexafluoro-2-butene. Retrieved from NIST Chemistry WebBook.[5]

-

NIST. (n.d.). 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. Retrieved from NIST Chemistry WebBook.[7][8]

-

Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1,3-Dichloro-2-butene, mixture of cis and trans isomers.[10]

Sources

- 1. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 3032424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2,3-Dichlorohexafluoro-2-butene - Hazardous Agents | Haz-Map [haz-map.com]

- 5. cis 2,3-dichloro-hexafluoro-2-butene [webbook.nist.gov]

- 6. 2,3-Dichlorohexafluoro-2-butene, mixture of cis and trans 99 303-04-8 [sigmaaldrich.com]

- 7. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]

- 8. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. 2,3-Dichlorohexafluorobut-2-ene (E/Z isomer mixture) | 2418-22-6 [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dichlorohexafluoro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichlorohexafluoro-2-butene (CFC-1316c) is a fluorinated alkene with a unique substitution pattern that makes it a valuable precursor in the synthesis of a variety of complex molecules, including agrochemicals and pharmaceuticals. Its trifluoromethyl groups and reactive carbon-carbon double bond offer a versatile platform for further chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes to 2,3-dichlorohexafluoro-2-butene, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and critical safety considerations. We will explore two main strategies: the copper-catalyzed dehalogenation of polychlorinated precursors and a two-step halogenation-dehydrohalogenation sequence starting from hexafluoro-2-butene.

Introduction

The pursuit of novel molecular architectures in drug discovery and materials science often hinges on the availability of specialized building blocks. Fluorinated organic compounds, in particular, have garnered significant attention due to the profound impact of fluorine substitution on the physicochemical and biological properties of molecules. 2,3-Dichlorohexafluoro-2-butene, with its symmetrically substituted trifluoromethyl groups and a central dichlorinated double bond, presents a compelling synthon for the introduction of the hexafluoro-2-butenylidene moiety. This guide aims to provide researchers with a detailed and practical understanding of the synthesis of this important compound, enabling its broader application in innovative research and development.

Physicochemical Properties of 2,3-Dichlorohexafluoro-2-butene

A thorough understanding of the physical and chemical properties of 2,3-dichlorohexafluoro-2-butene is essential for its handling, purification, and subsequent reactions. The compound exists as a mixture of (E) and (Z) isomers.

| Property | Value |

| Molecular Formula | C4Cl2F6 |

| Molecular Weight | 232.94 g/mol [1] |

| Boiling Point | 66-68 °C[2] |

| Density | ~1.60 g/cm³ at 25 °C[2] |

| Appearance | Colorless liquid |

Synthetic Strategies

Two principal synthetic routes have been identified for the preparation of 2,3-dichlorohexafluoro-2-butene. The selection of a particular method will depend on the availability of starting materials, desired scale, and the specific isomeric purity required.

Route 1: Copper-Catalyzed Dehalogenation

This approach leverages a copper-catalyzed dehalogenation reaction, starting from a more heavily chlorinated precursor. This method has been observed as a side reaction in the synthesis of hexafluoro-2-butyne, but can be optimized for the production of 2,3-dichlorohexafluoro-2-butene.

The copper-catalyzed dehalogenation is believed to proceed through a series of single-electron transfer (SET) steps. Copper(I) is thought to be the active catalytic species, initiating the reduction of the polychlorinated alkane. The reaction with a halogen acceptor drives the equilibrium towards the formation of the dehalogenated product. The mechanism can be generalized as follows:

Caption: Generalized catalytic cycle for copper-catalyzed dehalogenation.

The following protocol is adapted from the conditions described in patent EP 2571836 B2, which details a similar dehalogenation reaction.[3]

Materials:

-

1,2,2,3,3,4-hexachloro-1,1,2,3,4,4-hexafluorobutane

-

Copper(II) chloride (CuCl2)

-

Potassium chloride (KCl)

-

Alumina (Al2O3) or Silica (SiO2) support

-

Inert gas (Nitrogen or Argon)

-

Halogen acceptor (e.g., 2-butyne or carbon monoxide)

Procedure:

-

Catalyst Preparation: Prepare the catalyst by impregnating the alumina or silica support with an aqueous solution of CuCl2 and KCl. A typical loading is 5-22 wt% CuCl2 and 3-5 wt% KCl. Dry the catalyst thoroughly in an oven at 120 °C overnight.

-

Reaction Setup: Pack a tubular reactor with the prepared catalyst. The reactor should be made of a material resistant to high temperatures and corrosive reagents. Heat the reactor to the desired reaction temperature (275-300 °C) under a flow of inert gas.

-

Reaction: A vaporized mixture of the polychlorinated precursor and the halogen acceptor (e.g., a 1:1.2 molar ratio of precursor to 2-butyne) is passed over the heated catalyst bed.[3] The combined flow rate should be adjusted to ensure sufficient residence time for the reaction to occur.

-

Product Collection: The effluent gas stream from the reactor is cooled to condense the products. The liquid product is collected in a cold trap.

-

Purification: The collected liquid will be a mixture of the desired 2,3-dichlorohexafluoro-2-butene, the halogenated acceptor, and any unreacted starting material. Fractional distillation is typically employed to isolate the pure product.

Causality Behind Experimental Choices:

-

Catalyst: The copper(II) chloride is the active catalyst, facilitating the halogen transfer. Potassium chloride acts as a promoter, enhancing the catalyst's activity and stability. The support provides a high surface area for the reaction.

-

Temperature: The reaction is carried out at high temperatures to provide the necessary activation energy for the C-Cl bond cleavage and to maintain the reactants in the gas phase.

-

Halogen Acceptor: The halogen acceptor is crucial to drive the reaction forward by irreversibly consuming the chlorine atoms removed from the precursor.

Route 2: Halogenation-Dehydrohalogenation Sequence

This two-step approach involves the initial addition of chlorine across the double bond of hexafluoro-2-butene, followed by the elimination of hydrogen chloride to form the desired product. This method offers a potentially more controlled synthesis.

The first step is the addition of chlorine to hexafluoro-2-butene to form 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane. This reaction can be initiated by UV light, proceeding through a free-radical chain mechanism.

Caption: Two-step synthesis of 2,3-dichlorohexafluoro-2-butene.

Experimental Protocol (Photochemical Chlorination):

Materials:

-

Hexafluoro-2-butene[4]

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride)

-

UV lamp (e.g., mercury vapor lamp)

Procedure:

-

Reaction Setup: A quartz reaction vessel is charged with a solution of hexafluoro-2-butene in an inert solvent. The vessel should be equipped with a gas inlet, a condenser, and a magnetic stirrer.

-

Reaction: The solution is cooled in an ice bath, and chlorine gas is bubbled through the solution while irradiating with a UV lamp. The reaction is typically exothermic and should be carefully monitored. The progress of the reaction can be followed by GC analysis.

-

Workup: Once the reaction is complete, the excess chlorine is removed by purging with an inert gas. The solvent is then removed by distillation. The crude 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane can be purified by vacuum distillation.

The second step involves the elimination of one equivalent of hydrogen chloride from 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane to generate the double bond. This is typically achieved using a strong base. The protocol is adapted from the dehydroiodination procedure described by Kirij et al.[5]

Experimental Protocol (Dehydrochlorination):

Materials:

-

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (Bu4NBr) as a phase-transfer catalyst

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, 1.3 equivalents of potassium hydroxide, and a catalytic amount (5 mol%) of tetrabutylammonium bromide in water is prepared.

-

Reaction: The mixture is stirred vigorously at room temperature. The reaction progress can be monitored by GC-MS.

-

Workup: Upon completion, the organic layer is separated from the aqueous layer. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation to yield 2,3-dichlorohexafluoro-2-butene.

Safety Considerations

Working with fluorinated and chlorinated compounds requires strict adherence to safety protocols.

-

Toxicity: 2,3-Dichlorohexafluoro-2-butene and its precursors are potentially toxic and should be handled in a well-ventilated fume hood.[6]

-

Corrosivity: Many of the reagents and byproducts, such as chlorine gas and hydrogen chloride, are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Pressure: Reactions involving gases should be conducted in appropriate pressure-rated equipment.

Conclusion

The synthesis of 2,3-dichlorohexafluoro-2-butene can be successfully achieved through either copper-catalyzed dehalogenation or a two-step halogenation-dehydrohalogenation sequence. The choice of method will be dictated by the specific needs of the researcher and the available starting materials. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this valuable fluorinated building block, paving the way for its increased use in the development of novel chemical entities.

References

-

Kirij, N. V., Filatov, A. A., Yagupolskii, Y. L., Peng, S., & Sprague, L. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452–459. [Link]

-

European Patent Office. (2019). PROCESS FOR THE PREPARATION OF HEXAFLUORO-2-BUTYNE (EP 2571836 B2). [Link]

-

PubChem. (n.d.). 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. American Chemical Society. Retrieved from [Link]

-

American Chemical Society. (2020). Hexafluoro-2-butene. Retrieved from [Link]

Sources

- 1. 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | C4Cl2F6 | CID 9337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. data.epo.org [data.epo.org]

- 4. acs.org [acs.org]

- 5. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 6. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]

2,3-dichlorohexafluoro-2-butene structural isomers

Abstract

This technical guide provides a comprehensive overview of the structural isomers of 2,3-dichlorohexafluoro-2-butene (CF₃C(Cl)=C(Cl)CF₃), a halogenated alkene of significant interest in specialty polymer synthesis and other advanced material applications. The document delves into the distinct physicochemical properties of the E (trans) and Z (cis) isomers, methods for their synthesis, protocols for their separation and purification, and modern spectroscopic techniques for their unambiguous characterization. Particular emphasis is placed on the causality behind experimental choices, providing researchers and drug development professionals with field-proven insights. The guide covers isomer interconversion strategies, safety protocols, and a discussion on isomer-specific utility, grounded in authoritative references.

Introduction to E/Z Isomerism in 2,3-Dichlorohexafluoro-2-butene

2,3-Dichlorohexafluoro-2-butene, designated CFC-1316mxx, is a four-carbon olefin characterized by trifluoromethyl (-CF₃) and chlorine (-Cl) substituents at the double bond. The restricted rotation around the central carbon-carbon double bond gives rise to two distinct and separable geometric isomers: the E (entgegen, trans) isomer and the Z (zusammen, cis) isomer. The spatial arrangement of the bulky and electronegative substituents in these isomers results in different physical and chemical properties, which can profoundly impact reaction kinetics, polymer characteristics, and biological interactions.

Understanding the unique attributes of each isomer and controlling the isomeric composition is paramount for applications requiring high chemical purity and predictable material performance. This guide serves as a foundational resource for scientists working with or developing applications for these versatile fluorinated compounds.

Caption: Geometric structures of the Z (cis) and E (trans) isomers of 2,3-dichlorohexafluoro-2-butene.

Physicochemical Properties of E/Z Isomers

The distinct spatial arrangement of substituents in the E and Z isomers leads to measurable differences in their physical properties. Commercially available 2,3-dichlorohexafluoro-2-butene is often supplied as a mixture of these isomers. The properties of the mixture and the isolated cis-isomer are summarized below.

| Property | Mixture of Isomers | Z-Isomer (cis) | Data Source(s) |

| CAS Number | 303-04-8 | 2418-22-6 | [1] |

| Molecular Formula | C₄Cl₂F₆ | C₄Cl₂F₆ | [1] |

| Molecular Weight | 232.94 g/mol | 232.939 g/mol | [1] |

| Boiling Point | 66-68 °C | 67.9 - 68.5 °C (estimated/reported) | |

| Melting Point | -67 °C | Not specified | [3 from initial search] |

| Density | 1.605 g/mL at 25 °C | 1.625 g/cm³ | |

| Refractive Index | n20/D 1.3458 | 1.3510 (estimated) | |

| Enthalpy of Vaporization (ΔvapH) | Not specified | 32.5 kJ/mol at 313 K | [1] |

Synthesis Routes and Mechanistic Considerations

A likely precursor for this molecule is 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113).[2] A potential route involves the reductive coupling of two molecules of a three-carbon precursor derived from CFC-113 or a related compound.

Another viable strategy is the halogenation of a hexafluorobutadiene precursor, followed by selective dehalogenation. For instance, the synthesis of the related compound 1,2,3,4-tetrachloro-hexafluoro-butane has been achieved through the direct fluorination of 1,2-dichloro-difluoro-ethylene, followed by purification.[3] A subsequent controlled de-chlorination of such a saturated precursor could yield the desired 2,3-dichlorohexafluoro-2-butene. The challenge in such routes lies in controlling the regioselectivity of the elimination reaction to favor the formation of the 2-butene isomer over other structural isomers.

Spectroscopic Characterization and Isomer Differentiation

Unambiguous identification of the E and Z isomers is critical. While techniques like Mass Spectrometry and IR Spectroscopy are useful for confirming the overall structure, ¹⁹F NMR spectroscopy provides the most definitive method for distinguishing between the geometric isomers.

¹⁹F NMR Spectroscopy: The Definitive Tool

In perhalogenated alkenes, the magnitude of the fluorine-fluorine coupling constant across the double bond (JFF) is highly dependent on the spatial relationship between the coupled nuclei. Specifically, the five-bond coupling constant (⁵JFF) between the two -CF₃ groups is stereospecific.

Based on studies of structurally analogous compounds like (Z)- and (E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes, the following diagnostic criteria can be applied[4]:

-

Z-Isomer (cis): The coupling constant between the two -CF₃ groups (⁵JFFcis) is approximately 0 Hz . This results in the -CF₃ groups appearing as sharp singlets (or multiplets split only by other nuclei within the same substituent).

-

E-Isomer (trans): The coupling constant between the two -CF₃ groups (⁵JFFtrans) is significantly larger, on the order of 11-13 Hz .[4] This will result in a discernible splitting pattern (e.g., a quartet if coupling to the other -CF₃ group, though in this symmetric molecule it would be a singlet). The key is the presence of this through-space coupling absent in the Z isomer.

This marked difference in coupling constants provides a robust and quantitative method for identifying and determining the relative ratio of the two isomers in a mixture.

Isomer Separation and Purification Protocol

The separation of the pure cis- and trans-isomers from a mixture has been reported. The procedure involves a chemical reaction step followed by preparative gas chromatography. While the original description is concise, the causality suggests that the chemical treatment selectively modifies or removes an impurity or one of the isomers, simplifying the subsequent chromatographic separation.

Experimental Protocol for Isomer Enrichment and Separation

Objective: To separate the cis and trans isomers of 2,3-dichlorohexafluoro-2-butene from a commercial mixture.

Causality of Key Reagents:

-

Sodium Borohydride (NaBH₄): A reducing agent. In this context, it does not reduce the perfluoroalkene bond directly but may react with more reactive impurities or potentially one isomer at a different rate under specific conditions, although NaBH₄ typically reduces halides via an Sₙ2 mechanism which is not feasible at a vinylic carbon.[5] It may also be used to quench reactive intermediates or byproducts from the synthesis.

-

Dry Diglyme: An aprotic, high-boiling point ether solvent suitable for reactions with hydrides.

-

Preparative Vapor Phase Chromatography (Prep-GC): A powerful technique for separating volatile compounds with different boiling points or polarities on a larger scale.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the commercial mixture of 2,3-dichlorohexafluoro-2-butene to dry diglyme.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) to the solution while stirring. The reaction may be temperature-controlled depending on the observed exotherm.

-

Reaction Quenching: After the reaction is complete (monitored by GC-MS or ¹⁹F NMR), the mixture is carefully hydrolyzed, typically by the slow addition of water or a dilute aqueous acid, to quench any remaining NaBH₄.

-

Extraction: The product is extracted from the aqueous/diglyme mixture using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is carefully removed by distillation.

-

Purification: The resulting crude product, now enriched in one isomer or free of certain impurities, is subjected to purification by preparative vapor phase chromatography to isolate the pure E and Z isomers.

Caption: Experimental workflow for the separation of 2,3-dichlorohexafluoro-2-butene isomers.

Interconversion of E/Z Isomers

Controlling the isomeric ratio is often desirable, and this can be achieved through isomerization. For halogenated butenes, photochemical methods have proven effective.

Photochemical Isomerization

Studies on analogous compounds have shown that UV irradiation can quantitatively convert the thermodynamically stable E-isomer into the Z-isomer.[4] This process likely proceeds through a radical mechanism initiated by the absorption of UV light, which temporarily breaks the π-bond, allowing for rotation around the central C-C single bond, followed by relaxation to the thermodynamically less stable Z-isomer or a photostationary state enriched in the Z-isomer.

Experimental Consideration: The reaction is typically carried out in a suitable solvent transparent to the UV wavelength used, under an inert atmosphere, for several hours. The progress can be monitored by ¹⁹F NMR.

Caption: Diagram showing the UV-induced E-to-Z isomerization and potential thermal/catalytic reverse pathway.

Applications and Isomer-Specific Utility

2,3-Dichlorohexafluoro-2-butene is a fluorinated olefin used in the synthesis of specialty polymers.[4] Its high degree of halogenation imparts chemical resistance, thermal stability, and low surface energy to the resulting materials.

The specific geometry of the E and Z isomers can influence polymerization reactions and the final properties of the polymer. For example, the stereochemistry of the monomer can affect the tacticity and crystallinity of the polymer chain, which in turn dictates properties like melting point, tensile strength, and optical clarity. While specific application notes are proprietary to manufacturers, it is a reasonable assertion that control over the E/Z ratio is a critical parameter for producing polymers with consistent and tailored properties.

Safety and Handling

2,3-Dichlorohexafluoro-2-butene is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Classifications: Acutely toxic upon inhalation (Category 1) and causes severe skin burns and eye damage (Skin Corrosion 1B).

-

Signal Word: Danger.

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, goggles, a face shield, and a suitable respirator (e.g., type ABEK EN14387 filter) is mandatory.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for highly toxic materials.

Conclusion

The E and Z structural isomers of 2,3-dichlorohexafluoro-2-butene represent distinct chemical entities with unique properties. Mastery of their synthesis, separation, and characterization is essential for their effective use in advanced materials science. This guide has detailed the critical role of ¹⁹F NMR in isomer differentiation, outlined a protocol for their separation, and discussed methods for their interconversion. By understanding the principles and experimental details presented, researchers can better harness the potential of these specific isomers for the development of next-generation polymers and chemical intermediates.

References

-

VTechWorks. (n.d.). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

San Diego State University. (n.d.). Catalyst for rapid and selective alkene isomerization. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allenes. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, April 27). Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for 1-butene isomerization over the MgO catalyst. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of alcohols using NaBH4. Retrieved from [Link]

-

MIT Open Access Articles. (n.d.). Catalytic, contra-Thermodynamic Positional Alkene Isomerization. Retrieved from [Link]

-

Semantic Scholar. (1990). The Catalytic Isomerization of Butenes over a Samarium Oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-butene and 2-butenes production using the positional isomerization of butenes catalyzed by sulfonic acid cation exchangers. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]

- Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.

-

Food and Agriculture Organization of the United Nations. (n.d.). 1,1,2-TRICHLOROTRIFLUOROETHANE. Retrieved from [Link]

- Google Patents. (n.d.). EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane.

-

National Institutes of Health. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,1,2-Trichloro-1,2,2-trifluoroethane. Retrieved from [Link]

-

NIST. (n.d.). cis 2,3-dichloro-hexafluoro-2-butene. Retrieved from [Link]

- Google Patents. (n.d.). CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane.

-

Canadian Science Publishing. (n.d.). Geometrical isomerism and 19F NMR spectroscopy of octahedral perfluoroethyl- and perfluoropropyl-substituted ß-diketonates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]

Sources

- 1. cis 2,3-dichloro-hexafluoro-2-butene [webbook.nist.gov]

- 2. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]

- 3. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents [vtechworks.lib.vt.edu]

An In-depth Technical Guide to the Physical Properties of 2,3-Dichlorohexafluoro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2,3-dichlorohexafluoro-2-butene (C4Cl2F6), a halogenated alkene of significant interest in various chemical applications. The document delves into the distinct characteristics of its geometric isomers, the E (trans) and Z (cis) forms, and offers a detailed examination of its molecular structure, physicochemical properties, and the methodologies for their determination. This guide is intended to serve as a vital resource for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of this compound for synthesis, reaction design, and application development.

Introduction: Unveiling 2,3-Dichlorohexafluoro-2-butene

2,3-Dichlorohexafluoro-2-butene is a chlorinated and fluorinated derivative of butene. The presence of chlorine and fluorine atoms significantly influences its physical and chemical properties, imparting high density, thermal stability, and unique reactivity. This compound exists as two geometric isomers, cis (Z) and trans (E), arising from the restricted rotation around the carbon-carbon double bond. The spatial arrangement of the bulky chlorine and trifluoromethyl groups in these isomers leads to distinct physical properties, which are crucial for their separation and selective use in chemical synthesis. Understanding these properties is paramount for its application as a solvent, refrigerant, or a versatile building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Molecular Structure and Isomerism

The fundamental structure of 2,3-dichlorohexafluoro-2-butene consists of a four-carbon backbone with a double bond between the second and third carbon atoms. Each of these carbon atoms is bonded to a chlorine atom and a trifluoromethyl (CF3) group. The presence of the double bond gives rise to geometric isomerism.

-

(Z)-2,3-Dichlorohexafluoro-2-butene (cis-isomer): In this configuration, the two chlorine atoms (or the two trifluoromethyl groups) are positioned on the same side of the double bond. This arrangement results in a higher dipole moment compared to the trans-isomer due to the vector addition of the individual bond dipoles.

-

(E)-2,3-Dichlorohexafluoro-2-butene (trans-isomer): Here, the two chlorine atoms (or the two trifluoromethyl groups) are located on opposite sides of the double bond. This more symmetrical arrangement generally leads to a lower boiling point and a different crystalline structure compared to the cis-isomer.

Below is a diagram illustrating the molecular structures of the E and Z isomers.

Caption: Molecular structures of the Z (cis) and E (trans) isomers of 2,3-dichlorohexafluoro-2-butene.

Core Physical Properties

The physical properties of 2,3-dichlorohexafluoro-2-butene are dictated by its molecular weight and the strong electronegativity of the fluorine and chlorine atoms. The available data primarily pertains to the mixture of cis and trans isomers, with some specific data available for the Z-isomer.

| Property | Value (Mixture of Isomers) | Value ((Z)-Isomer) | Value ((E)-Isomer) |

| Molecular Formula | C4Cl2F6 | C4Cl2F6 | C4Cl2F6 |

| Molecular Weight | 232.94 g/mol [1][2] | 232.94 g/mol [3] | 232.94 g/mol |

| Appearance | Colorless liquid[4] | - | - |

| Boiling Point | 66-68 °C[1][5] | 68.5 °C at 760 Torr[6][] | Data not readily available |

| Melting Point | -67 °C[5][8] | - | - |

| Density | 1.605 g/mL at 25 °C[1][5] | 1.6203 g/cm³ at 20 °C[6] | Data not readily available |

| Vapor Pressure | 4.42 psi (20 °C)[1][8] | - | - |

| Refractive Index | n20/D 1.3458[1][5] | - | - |

| Vapor Density | 8 (vs air)[1] | - | - |

Expert Insights: The boiling point of the Z-isomer is slightly higher than the range reported for the mixture, which is consistent with the expected higher dipole moment of the cis configuration leading to stronger intermolecular dipole-dipole interactions. The density of the Z-isomer is also slightly higher. The lack of readily available data for the pure E-isomer highlights a gap in the comprehensive characterization of this compound.

Solubility and Reactivity Profile

Solubility:

While comprehensive solubility data is not extensively published, based on the principle of "like dissolves like," 2,3-dichlorohexafluoro-2-butene, being a halogenated hydrocarbon, is expected to be miscible with many organic solvents such as ethers, ketones, and other halogenated hydrocarbons. Its solubility in polar solvents like water is anticipated to be very low due to its nonpolar nature.

Reactivity:

The carbon-carbon double bond in 2,3-dichlorohexafluoro-2-butene is the primary site of its chemical reactivity.

-

Electrophilic Addition: The double bond is electron-rich and can undergo electrophilic addition reactions. However, the presence of the strongly electron-withdrawing trifluoromethyl groups deactivates the double bond towards many common electrophiles.

-

Nucleophilic Attack: The electron-deficient nature of the double bond can make it susceptible to attack by strong nucleophiles.

-

Reduction: The double bond can be reduced. For instance, the pure cis- and trans-isomers have been separated after the mixture reacted with dry diglyme and sodium borohydride, followed by hydrolysis[1].

Experimental Protocols: Determination of Physical Properties

The accurate determination of the physical properties of 2,3-dichlorohexafluoro-2-butene is crucial for its application. The following are standard methodologies for these measurements.

5.1. Boiling Point Determination

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Methodology (Distillation):

-

Place a small volume of the 2,3-dichlorohexafluoro-2-butene sample in a distillation flask.

-

Add boiling chips to ensure smooth boiling.

-

Set up a distillation apparatus with a condenser and a collection flask.

-

Insert a calibrated thermometer so that the bulb is just below the side arm of the distillation flask.

-

Heat the flask gently.

-

Record the temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb. This temperature is the boiling point.

-

5.2. Density Measurement

-

Principle: Density is the mass per unit volume of a substance.

-

Methodology (Pycnometer):

-

Weigh a clean, dry pycnometer (a flask with a specific volume).

-

Fill the pycnometer with the 2,3-dichlorohexafluoro-2-butene sample, ensuring no air bubbles are present.

-

Place the pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Carefully remove any excess liquid from the capillary opening.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

5.3. Isomer Separation and Analysis

-

Principle: The difference in physical properties, such as boiling point and polarity, between the E and Z isomers allows for their separation using chromatographic techniques.

-

Methodology (Preparative Gas Chromatography):

-

A mixture of the cis- and trans-isomers is injected into a gas chromatograph equipped with a suitable column (e.g., a nonpolar or slightly polar column).

-

The isomers will have different retention times due to their differing volatilities and interactions with the stationary phase.

-

The separated isomers are collected as they elute from the column.

-

The purity of the separated isomers can be confirmed by analytical gas chromatography or spectroscopic methods like NMR.

-

The following diagram illustrates a typical workflow for the separation and analysis of the E/Z isomers.

Caption: A generalized workflow for the separation and analysis of the E and Z isomers of 2,3-dichlorohexafluoro-2-butene.

Safety and Handling

2,3-Dichlorohexafluoro-2-butene is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is classified as acutely toxic upon inhalation and causes severe skin burns and eye damage[1].

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This technical guide has provided a detailed examination of the physical properties of 2,3-dichlorohexafluoro-2-butene. The distinct properties of its E and Z isomers, stemming from their different spatial arrangements, have been highlighted. While a significant amount of data is available for the isomeric mixture and the Z-isomer, further research is needed to fully characterize the physical properties of the pure E-isomer. A comprehensive understanding of these properties is essential for the effective and safe utilization of this versatile compound in research and industrial applications.

References

-

CAS Common Chemistry. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. [Link]

-

ChemBK. 2,3-DICHLOROHEXAFLUORO-2-BUTENE. [Link]

-

PubChem. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. [Link]

-

PubChem. 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene. [Link]

-

PubChem. (Z)-2-chloro-3-fluorobut-2-ene. [Link]

-

ResearchGate. Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. [Link]

-

NIST WebBook. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. [Link]

-

NIST WebBook. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. [Link]

-

American Chemical Society. Hexafluoro-2-butene. [Link]

-

LookChem. 2,3-Dichloro-2-butene. [Link]

-

ResearchGate. How can we separate E and Z isomer on C18 column (non-stereospecific)?. [Link]

-

Haz-Map. 2,3-Dichlorohexafluoro-2-butene. [Link]

-

NIST WebBook. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. [Link]

-

Chemsrc. CAS#:384-54-3 | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane. [Link]

-

Mol-Instincts. (2Z)-1,3-dichloro-2-butene. [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

-

Cheméo. Chemical Properties of (E)-1,3-Dichloro-2-butene (CAS 7415-31-8). [Link]

-

Cheméo. Chemical Properties of Z-3-Chloro-2-methyl-but-2-enal. [Link]

Sources

- 1. 2,3-Dichlorohexafluoro-2-butene, mixture of cis and trans 99 303-04-8 [sigmaaldrich.com]

- 2. 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | C4Cl2F6 | CID 9337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 3032424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dichlorohexafluoro-2-butene - Hazardous Agents | Haz-Map [haz-map.com]

- 5. 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8 [m.chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 8. chembk.com [chembk.com]

2,3-dichlorohexafluoro-2-butene spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Dichlorohexafluoro-2-butene

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation and characterization of 2,3-dichlorohexafluoro-2-butene (C₄Cl₂F₆). As a compound existing in distinct geometric isomers, (E) and (Z), its analysis presents a unique challenge that necessitates a multi-faceted spectroscopic approach. This document details the practical and theoretical considerations for analyzing this molecule using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting data to offer a holistic understanding of the molecule's spectroscopic signature. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a robust framework for the characterization of complex halogenated compounds.

Introduction

2,3-Dichlorohexafluoro-2-butene is a halogenated alkene with the chemical formula C₄Cl₂F₆ and a molecular weight of approximately 232.94 g/mol .[1] Its chemical structure, featuring a central carbon-carbon double bond with trifluoromethyl (CF₃) and chlorine (Cl) substituents on each sp² carbon, gives rise to geometric isomerism. The compound exists as two distinct stereoisomers: (Z)-2,3-dichlorohexafluoro-2-butene (cis) and (E)-2,3-dichlorohexafluoro-2-butene (trans).[1]

Physical properties for the mixture of isomers include a boiling point of 66-68 °C, a density of 1.605 g/mL at 25 °C, and a refractive index of 1.3458.[1] The unique electronic properties conferred by the fluorine and chlorine atoms make this and similar molecules subjects of interest in materials science, agrochemicals, and pharmaceutical development. Accurate and unambiguous structural characterization is paramount, and this is achieved through the synergistic application of modern spectroscopic methods.

Molecular Structure and Isomerism

The presence of the double bond restricts rotation, fixing the spatial orientation of the substituents. This results in two isomers with potentially different physical, chemical, and biological properties.

-

(Z)-2,3-dichlorohexafluoro-2-butene : The cis isomer, where the two chlorine atoms are on the same side of the double bond. The CAS number for this specific isomer is 2418-22-6.[2]

-

(E)-2,3-dichlorohexafluoro-2-butene : The trans isomer, where the two chlorine atoms are on opposite sides of the double bond.

The differentiation and identification of these isomers are critical and represent a primary goal of spectroscopic analysis.

Caption: Geometric isomers of 2,3-dichlorohexafluoro-2-butene.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and fragmentation pattern, enabling confirmation of its elemental composition and substructural features. Electron Ionization (EI) is the most common method for volatile compounds like this one.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the instrument via a Gas Chromatograph (GC) for separation of isomers and impurities.

-

Ionization : As the analyte elutes from the GC column, it enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (M⁺•), the molecular ion.

-

Fragmentation : The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation and Mechanistic Insights

The mass spectrum provides a fingerprint of the molecule. For 2,3-dichlorohexafluoro-2-butene, the molecular ion (M⁺•) peak would be expected around m/z 232, 234, and 236, reflecting the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl).

Publicly available GC-MS data indicates several key fragments. The analysis below rationalizes their formation.

Table 1: Key Fragments in the EI-Mass Spectrum

| m/z | Proposed Fragment Ion | Formula | Mechanistic Origin |

|---|---|---|---|

| 234 | [C₄Cl₂F₆]⁺• | C₄Cl₂F₆ | Molecular Ion (with two ³⁷Cl isotopes) |

| 197 | [C₄ClF₅]⁺ | C₄ClF₅ | Loss of a Cl• radical from the molecular ion. |

| 163 | [C₃ClF₄]⁺ | C₃ClF₄ | Cleavage of a C-C bond with loss of a •CF₃ radical. |

| 147 | [C₃F₅]⁺ | C₃F₅ | Loss of a Cl• radical from the [C₃ClF₄]⁺ fragment. |

| 69 | [CF₃]⁺ | CF₃ | α-cleavage, forming the highly stable trifluoromethyl cation. |

Causality: The most abundant peak in many fluorinated compounds is often m/z 69, corresponding to the [CF₃]⁺ cation. This is due to the high stability of this ion, which is a powerful diagnostic marker for the presence of a trifluoromethyl group. The cleavage of a C-Cl bond (loss of Cl•) is also a common pathway, leading to the fragment at m/z 197.

Caption: Workflow for the synergistic spectroscopic identification.

Conclusion

The comprehensive analysis of 2,3-dichlorohexafluoro-2-butene is a prime example of the power of modern analytical chemistry. Mass spectrometry confirms the molecular weight and the presence of key substructures like the CF₃ group. Infrared spectroscopy validates the presence of the alkene and carbon-halogen functional groups, while also offering a direct method to distinguish the (E) and (Z) isomers based on the activity of the C=C stretching mode. Finally, NMR spectroscopy, particularly ¹⁹F NMR, provides the most definitive evidence for isomer identification through the presence or absence of through-space F-F coupling, and ¹³C NMR confirms the carbon framework. By integrating these techniques, researchers can achieve an unambiguous and trustworthy characterization of this complex molecule.

References

-

Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

All In All Chemistry. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

NIST. (n.d.). cis 2,3-dichloro-hexafluoro-2-butene. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) The cis-trans isomerization of hexafluoro-2-butene. Retrieved from [Link]

Sources

molecular weight of 2,3-dichlorohexafluoro-2-butene

Introduction

2,3-Dichlorohexafluoro-2-butene (C₄Cl₂F₆) is a halogenated alkene of significant interest in the field of organofluorine chemistry. Characterized by its unique chemical structure, comprising a central carbon-carbon double bond flanked by trifluoromethyl groups and chlorine atoms, this compound serves as a versatile intermediate in the synthesis of more complex fluorinated molecules. Its reactivity is dominated by the electron-withdrawing nature of the fluorine atoms and the presence of the reactive C=C double bond and labile chlorine atoms.

This technical guide provides a comprehensive overview of 2,3-dichlorohexafluoro-2-butene, designed for researchers, chemists, and professionals in drug development and materials science. We will delve into its fundamental chemical and physical properties, common synthesis pathways, analytical characterization techniques, key applications as a chemical intermediate, and critical safety and handling protocols.

Chemical and Physical Properties

2,3-Dichlorohexafluoro-2-butene is a colorless liquid under standard conditions.[1] Its molecular weight is 232.94 g/mol .[2][3] The presence of the double bond gives rise to geometric isomerism, and the compound typically exists as a mixture of cis (Z) and trans (E) isomers. The physical properties of the isomer mixture are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2,3-Dichlorohexafluoro-2-butene

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₄Cl₂F₆ | [2][3] |

| Molecular Weight | 232.94 g/mol | [2][3] |

| CAS Number | 303-04-8 (for isomer mixture) | [2] |

| Density | 1.605 g/mL at 25 °C | |

| Boiling Point | 66-68 °C | |

| Melting Point | -67 °C | |

| Refractive Index | n20/D 1.3458 | |

| Vapor Pressure | 4.42 psi (20 °C) |

| Vapor Density | 8 (vs. air) | |

Molecular Structure and Isomerism

The defining structural feature of 2,3-dichlorohexafluoro-2-butene is its stereochemistry around the C=C double bond. The cis (or Z) isomer has both chlorine atoms on the same side of the double bond, while the trans (or E) isomer has them on opposite sides. This geometric difference can influence the compound's physical properties and reactivity in stereospecific reactions.

Caption: Geometric isomers of 2,3-dichlorohexafluoro-2-butene.

Synthesis and Manufacturing

The synthesis of highly fluorinated alkenes often involves coupling or elimination reactions of smaller fluorinated precursors. A plausible and industrially relevant method for producing compounds like 2,3-dichlorohexafluoro-2-butene is the reductive coupling of a three-carbon haloalkane.

One established pathway involves the copper-mediated reductive coupling of 1,1,1-trifluoro-2,2-dichloroethane (HCFC-123). While specific patents may detail the synthesis of related compounds, the general mechanism involves the reaction of two molecules of the precursor in the presence of a reducing agent, such as powdered copper metal, often in a polar aprotic solvent like dimethylformamide (DMF).[4]

Reaction Scheme: 2 CF₃CHCl₂ + 2 Cu → CF₃C(Cl)=C(Cl)CF₃ + 2 CuCl

The causality behind this choice of reagents lies in the ability of copper(0) to facilitate the dehalogenation and subsequent coupling of the alkyl halide fragments. The reaction conditions, such as temperature and the presence of catalysts or ligands (e.g., 2,2'-bipyridine), are critical for optimizing the yield and selectivity towards the desired butene product over other side-products.[4]

Analytical Characterization

Confirming the identity, purity, and isomeric ratio of 2,3-dichlorohexafluoro-2-butene requires a suite of analytical techniques. The self-validating nature of a robust analytical protocol relies on the orthogonal information provided by multiple methods.

Chromatographic Methods

Gas chromatography (GC) is the premier technique for separating and quantifying the volatile components of a sample, including the E/Z isomers of the target compound.

-

Methodology: A high-resolution capillary column (e.g., DB-5 or similar) is used with an inert carrier gas like helium or nitrogen. The temperature program is optimized to achieve baseline separation of the isomers.

-

Detection: A Flame Ionization Detector (FID) provides quantitative data based on concentration, while a Mass Spectrometer (MS) detector provides structural information, confirming the molecular weight (m/z = 232.9) and characteristic fragmentation patterns.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for unambiguous structure elucidation.

-

¹⁹F NMR: This is the most informative NMR technique for this compound. Due to the chemical equivalence of the six fluorine atoms within the two CF₃ groups of a single isomer, one would expect a single sharp resonance for each isomer. The slightly different electronic environments of the cis and trans isomers would likely result in two distinct singlets in the spectrum of a mixture.

-

¹³C NMR: The spectrum would show two primary signals for each isomer: one for the sp²-hybridized carbons of the double bond (C=C) and another for the sp³-hybridized carbons of the trifluoromethyl groups (-CF₃).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides confirmation of functional groups.[5] The spectrum of 2,3-dichlorohexafluoro-2-butene would be expected to exhibit strong absorption bands characteristic of:

-

C-F stretching: Typically found in the 1100-1350 cm⁻¹ region.

-

C=C stretching: A weaker band around 1650-1700 cm⁻¹. The intensity is often reduced in highly symmetrical or halogenated alkenes.

-

C-Cl stretching: Found in the 600-800 cm⁻¹ region.

Caption: A typical analytical workflow for compound characterization.

Applications in Research and Development

Due to its high degree of halogenation and the presence of a reactive double bond, 2,3-dichlorohexafluoro-2-butene is not typically an end-product. Instead, its value lies in its utility as a fluorinated building block for organic synthesis.

-

Intermediate for Agrochemicals and Pharmaceuticals: The trifluoromethyl group is a key structural motif in many modern pharmaceuticals and agrochemicals, imparting properties such as increased metabolic stability and lipophilicity. This compound can serve as a precursor to molecules incorporating the hexafluorobutene backbone.

-

Synthesis of Fluoropolymers: The double bond can undergo polymerization or be used to introduce the dichlorohexafluorobutene unit into larger polymer chains, potentially creating materials with unique thermal or chemical resistance properties.

-

Precursor to Other Fluorinated Alkenes: The chlorine atoms can be selectively replaced through nucleophilic substitution or reduction reactions to yield a variety of other functionalized hexafluoro-2-butenes. For example, reaction with sodium borohydride can lead to hydrodechlorination.

While the non-chlorinated analog, hexafluoro-2-butene, has found use as a refrigerant and foam-blowing agent due to its favorable thermodynamic properties and low global warming potential, the applications for 2,3-dichlorohexafluoro-2-butene are primarily in the realm of synthetic chemistry.[1]

Safety, Handling, and Storage

2,3-Dichlorohexafluoro-2-butene is a hazardous substance and must be handled with extreme caution by trained personnel.

GHS Hazard Classification:

-

Acute Toxicity, Inhalation (Category 1): Fatal if inhaled (H330).[6]

-

Skin Corrosion (Category 1B): Causes severe skin burns and eye damage (H314).[6]

-

Signal Word: Danger.[6]

Experimental Protocol for Safe Handling

-

Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood with a tested and certified face velocity.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[6]

-

Hand Protection: Wear chemically resistant gloves (e.g., Viton® or a suitable laminate). Double-gloving is recommended.

-

Skin and Body Protection: A chemically resistant apron or lab coat is required. Ensure no skin is exposed.

-

Respiratory Protection: If there is any risk of exposure outside a fume hood, a full-face respirator with an appropriate combination filter (e.g., type ABEK) is mandatory.[6]

-

-

Handling:

-

Avoid generating aerosols or vapors.

-

Use sealed containers and transfer liquids via syringe or cannula where possible.

-

Have appropriate spill cleanup materials (absorbent pads, neutralizers) readily available.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

The designated storage class is 6.1A (Combustible, acute toxic category 1 and 2 / very toxic hazardous materials).[6]

-

-

First Aid:

-

Inhalation: Immediately move the person to fresh air and call for emergency medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Conclusion

2,3-Dichlorohexafluoro-2-butene is a highly functionalized organofluorine compound with significant potential as a synthetic intermediate. Its well-defined chemical and physical properties, combined with its versatile reactivity, make it a valuable tool for chemists creating novel fluorinated molecules for a range of industries. However, its significant toxicity necessitates stringent adherence to safety protocols. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective use in a research and development setting.

References

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

(2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Hexafluoro-2-butene. (2020, July 14). American Chemical Society. Retrieved January 14, 2026, from [Link]

-

FTIR TESTING. (n.d.). Air Hygiene. Retrieved January 14, 2026, from [Link]

-

2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- - Substance Details. (n.d.). EPA. Retrieved January 14, 2026, from [Link]

-

Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. (n.d.). Doc Brown's Chemistry. Retrieved January 14, 2026, from [Link]

-

FTIR product study of the Cl-initiated oxidation products of CFC replacements: (E/Z)-1,2,3,3,3-pentafluoropropene and hexafluoroisobutylene. (2021). RSC Advances. Retrieved January 14, 2026, from [Link]

-